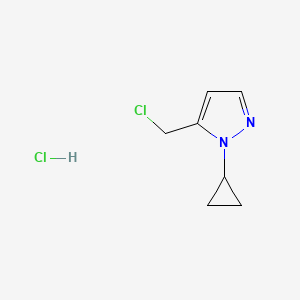

5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride

Description

Properties

Molecular Formula |

C7H10Cl2N2 |

|---|---|

Molecular Weight |

193.07 g/mol |

IUPAC Name |

5-(chloromethyl)-1-cyclopropylpyrazole;hydrochloride |

InChI |

InChI=1S/C7H9ClN2.ClH/c8-5-7-3-4-9-10(7)6-1-2-6;/h3-4,6H,1-2,5H2;1H |

InChI Key |

DMGJDPAHAKBUHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C(=CC=N2)CCl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole Hydrochloride

General Synthetic Strategy

The common synthetic approach to 5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride involves the formation of the pyrazole ring through cyclization reactions starting from cyclopropyl hydrazine and chloromethyl ketone derivatives. The process typically requires a base such as sodium hydroxide or potassium carbonate to promote ring closure. Industrial-scale synthesis may employ continuous flow reactors to optimize yield and purity.

Detailed Synthetic Routes

Cyclization from Cyclopropyl Hydrazine and Chloromethyl Ketone

- Starting materials: Cyclopropyl hydrazine and chloromethyl ketone.

- Reaction conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate).

- Mechanism: The nucleophilic hydrazine attacks the electrophilic ketone carbonyl, followed by cyclization to form the pyrazole ring.

- Outcome: Formation of 5-(chloromethyl)-1-cyclopropyl-1H-pyrazole, which is converted to its hydrochloride salt for stability and handling.

This method is favored for its straightforwardness and relatively high yields, although detailed optimization of temperature, solvent, and reaction time is necessary for scale-up.

Palladium-Catalyzed Cross-Coupling Approaches

In advanced synthetic schemes involving functionalized pyrazoles, palladium-catalyzed coupling reactions are employed to introduce the cyclopropyl pyrazole moiety into more complex molecules. For example:

| Yield | Reaction Conditions | Experimental Operation |

|---|---|---|

| Not specified | Sodium carbonate, tetrakis(triphenylphosphine) palladium(0), 1,4-dioxane, 110 °C, 10 minutes | A microwave vial charged with 2-(3-bromo-5-chlorophenyl)-N-(4-(2-methylpyridin-4-yl)phenyl)propanamide, cyclopropyl pyrazole boronate ester, Pd catalyst, and sodium carbonate in dioxane. Heated under nitrogen atmosphere, followed by extraction, washing, drying, and purification by reverse-phase HPLC. The product obtained as an off-white solid after neutralization and drying. |

| Moderate to good | Sodium acetate, dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex, N,N-dimethylformamide, 150 °C, 1 hour, inert atmosphere | Bis(pinacolato)diboron, sodium acetate, Pd(dppf)Cl2·CH2Cl2 combined with 4-bromo-1-cyclopropyl-1H-pyrazole in DMF, flushed with argon, sealed, and heated in a microwave reactor. |

These methods illustrate the use of palladium-catalyzed Suzuki-Miyaura type cross-coupling reactions to functionalize the pyrazole core, which can be adapted to synthesize 5-(chloromethyl)-1-cyclopropyl-1H-pyrazole derivatives or their analogs in complex molecules.

Reaction Parameters and Optimization

- Bases: Sodium carbonate and sodium acetate have been used effectively to facilitate the reactions.

- Solvents: Polar aprotic solvents such as N,N-dimethylformamide and 1,4-dioxane are preferred for palladium-catalyzed reactions.

- Temperature: Elevated temperatures (110–150 °C) are typical, often achieved via microwave irradiation to reduce reaction time.

- Catalysts: Tetrakis(triphenylphosphine)palladium(0) and Pd(dppf)Cl2·CH2Cl2 are commonly employed palladium catalysts.

- Atmosphere: Inert atmosphere (nitrogen or argon) is required to prevent catalyst deactivation.

Analytical Data and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C7H9ClN2 (base compound) |

| Molecular Weight | Approx. 155 g/mol (base) |

| Solubility | Soluble in water and organic solvents (varies with salt form) |

| Log P (Octanol/Water Partition) | ~0.96 (consensus) |

| TPSA (Topological Polar Surface Area) | 36.28 Ų |

| GI Absorption | High |

| Blood-Brain Barrier Permeability | Yes |

| CYP450 Enzyme Inhibition Profile | No significant inhibition |

| Synthetic Accessibility Score | 3.04 (moderate) |

These properties indicate the compound's favorable absorption and permeability characteristics, which align with its use in biological and pharmaceutical research.

Summary of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of cyclopropyl hydrazine and chloromethyl ketone | Cyclopropyl hydrazine, chloromethyl ketone | Basic medium (NaOH or K2CO3), solvent, heat | Simple, direct synthesis of pyrazole core | Requires careful control of reaction parameters for purity |

| Palladium-catalyzed cross-coupling | Bromo/chloropyrazole derivatives, boronate esters | Pd catalysts, bases (Na2CO3, NaOAc), polar solvents, microwave heating | Enables functionalization, high selectivity | Requires expensive catalysts, inert atmosphere |

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-Based Hydrochloride Compounds

To contextualize its properties, two structurally related compounds from authoritative sources are analyzed:

Structural and Functional Differences

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|---|

| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride | 247584-10-7 | C₈H₁₅ClN₄O | 218.45 | Carboxamide, methyl, propyl | Pharmaceutical intermediate |

| Chlorodenafil | 1058653-74-9 | C₁₉H₂₁ClN₄O₃ | 388.45 | Pyrazolo[4,3-d]pyrimidinone, chloroacetyl | PDE inhibitor (e.g., erectile dysfunction) |

| 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride | N/A | C₇H₁₀Cl₂N₂ (hypothetical) | ~207.53 (estimated) | Chloromethyl, cyclopropyl | Synthetic intermediate, drug discovery |

Key Observations:

Structural Complexity: Chlorodenafil (C₁₉H₂₁ClN₄O₃) is the most complex, featuring a fused pyrimidinone ring system, indicative of its role as a bioactive phosphodiesterase (PDE) inhibitor . The carboxamide derivative (C₈H₁₅ClN₄O) is simpler, likely serving as a synthetic intermediate due to its carboxamide and alkyl groups.

Functional Group Reactivity :

- The chloromethyl group in the target compound is a versatile site for nucleophilic substitution, analogous to the chloroacetyl group in Chlorodenafil, which may undergo hydrolysis or conjugation in biological systems .

- The carboxamide group in the first analog suggests hydrogen-bonding capacity, influencing solubility and target binding.

Molecular Weight and Drug-Likeness :

- Chlorodenafil’s higher molecular weight (388.45 g/mol) aligns with its pharmacokinetic profile as a drug candidate, whereas the target compound’s lower weight (~207.53 g/mol) may favor permeability in early-stage drug discovery.

Research Findings and Inferred Properties

- Chlorodenafil : Documented as a PDE inhibitor, its chloroacetyl group is critical for binding affinity. Structural analogs like sildenafil share this motif, underscoring its pharmacological relevance .

- 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole Hydrochloride : The cyclopropyl group may reduce cytochrome P450-mediated metabolism, a feature exploited in drugs like cilostazol to prolong half-life. Its chloromethyl group could enable click chemistry or cross-coupling reactions for library synthesis.

Critical Analysis and Limitations

Current inferences rely on structural parallels:

Biological Activity

5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of 5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride is CHClN, with a molecular weight of approximately 161.6 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | [Not available] |

| Molecular Formula | CHClN |

| Molecular Weight | 161.6 g/mol |

| Purity | >95% |

The biological activity of 5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride is primarily attributed to its ability to interact with various biomolecular targets. It is believed to modulate enzyme activity and receptor interactions, which can lead to various physiological effects. The specific pathways involved in its action are still under investigation, but preliminary studies suggest potential interactions with key signaling pathways involved in inflammation and cellular proliferation.

Biological Activities

Research indicates that 5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Anticancer Potential : Early-stage research indicates that it may induce apoptosis in cancer cells, making it a candidate for further investigation in oncology.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including 5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, finding significant inhibition against Gram-positive and Gram-negative bacteria. The study reported an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL for the compound against Staphylococcus aureus.

- Anti-inflammatory Research : In vitro assays demonstrated that the compound reduced TNF-alpha levels in macrophages by approximately 40%, indicating its potential as an anti-inflammatory agent.

- Cancer Cell Line Study : In a preliminary screening on cancer cell lines, 5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride showed cytotoxicity with an IC50 value of 15 µM against A549 lung cancer cells.

Q & A

Q. What are the common synthetic routes for preparing 5-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or cyclization of pre-functionalized precursors. For example:

- Cyclocondensation : Reacting cyclopropyl-substituted hydrazines with α,β-unsaturated carbonyl compounds under acidic conditions. Post-functionalization of the pyrazole ring with chloromethyl groups can be achieved via nucleophilic substitution (e.g., using chloromethylating agents like ClCH₂SO₂Cl) .

- Substitution Reactions : Introducing the chloromethyl group through Vilsmeier-Haack conditions (POCl₃/DMF) or via chlorination of hydroxymethyl intermediates (e.g., using SOCl₂) .

- Key Considerations : Reaction temperature (60–80°C) and solvent polarity (e.g., DCM or THF) significantly impact yields. Purification often involves column chromatography with silica gel .

Q. What spectroscopic and analytical methods are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropyl ring (δ 0.6–1.2 ppm for cyclopropyl protons) and chloromethyl group (δ 4.2–4.5 ppm for CH₂Cl). 2D NMR (COSY, HSQC) resolves substituent positions .

- FTIR : Peaks at 680–720 cm⁻¹ (C-Cl stretch) and 1500–1600 cm⁻¹ (pyrazole ring vibrations) .

- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, and Cl percentages .

- Mass Spectrometry : High-resolution MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the solubility properties and handling precautions for this compound?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility in ethanol is ~10 mg/mL at 25°C .

- Handling : Use gloves and eye protection in a fume hood. Store in airtight containers at 2–8°C to prevent hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. How can contradictions in regioselectivity during substitution reactions be addressed?

- Methodological Answer : Regioselectivity in pyrazole derivatives is influenced by steric and electronic factors:

- Steric Effects : Bulky cyclopropyl groups direct substitution to less hindered positions (e.g., 4-position over 5-position) .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) activate adjacent positions for nucleophilic attack. Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices .

- Case Study : In Vilsmeier-Haack formylation, competing chlorination can occur; optimizing POCl₃ stoichiometry minimizes by-products .

Q. What strategies optimize reaction conditions to minimize by-products during synthesis?

- Methodological Answer :

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization and reduce side reactions .

- Solvent Screening : Non-polar solvents (toluene) favor cyclocondensation, while polar solvents (DMF) improve substitution yields .

- Temperature Control : Lower temperatures (0–5°C) suppress decomposition of reactive intermediates like chloromethyl carbocations .

- By-Product Analysis : LC-MS monitors impurities; recrystallization in hexane/ethyl acetate removes unreacted starting materials .

Q. How can discrepancies in NMR data interpretation for structural confirmation be resolved?

- Methodological Answer :

- Isotopic Labeling : ¹⁵N NMR distinguishes nitrogen environments (e.g., pyrazole N1 vs. N2) .

- Variable Temperature NMR : Resolves overlapping signals caused by conformational dynamics in the cyclopropyl group .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-chloro-3-ethyl-1-phenylpyrazole-4-carbaldehyde) to validate chemical shifts .

Q. What design strategies are effective for developing biologically active derivatives?

- Methodological Answer :

- Bioisosteric Replacement : Substitute chloromethyl with trifluoromethyl or amino groups to enhance bioavailability .

- Hybrid Molecules : Conjugate with pharmacophores (e.g., benzamide or sulfonamide) via the chloromethyl group to target enzymes like kinases or PDEs .

- SAR Studies : Test derivatives for antimicrobial or anticancer activity using in vitro assays (e.g., MIC or MTT). For example, ethyl ester derivatives show improved cell permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.